molecular formula C8H9Cl2NO3 B13557435 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride

Katalognummer: B13557435
Molekulargewicht: 238.06 g/mol
InChI-Schlüssel: AKEXXIKJEOVYRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-amino-2-methoxybenzoic acid.

    Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Deprotection: The protecting group is removed to yield 2-Amino-4-chloro-5-methoxybenzoic acid.

    Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Reactants are combined in a reactor, and the reaction is allowed to proceed under controlled conditions.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Conversion of the methoxy group to a carboxyl group.

    Reduction: Conversion of nitro groups to amino groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but lacks the hydrochloride group.

    2-Amino-5-methoxybenzoic acid: Similar structure but lacks the chlorine atom.

    5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the amino group.

Uniqueness

2-Amino-4-chloro-5-methoxybenzoicacidhydrochloride is unique due to the presence of both the amino and chlorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility in water, making it more suitable for certain applications.

Eigenschaften

Molekularformel

C8H9Cl2NO3

Molekulargewicht

238.06 g/mol

IUPAC-Name

2-amino-4-chloro-5-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C8H8ClNO3.ClH/c1-13-7-2-4(8(11)12)6(10)3-5(7)9;/h2-3H,10H2,1H3,(H,11,12);1H

InChI-Schlüssel

AKEXXIKJEOVYRZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.